tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate
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Overview
Description
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate is a chemical compound with the molecular formula C11H23N3O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its tert-butyl group, which provides stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate typically involves the reaction of tert-butyl carbamate with an appropriate amine and imine precursor. The reaction is carried out under controlled conditions, often involving the use of solvents such as pyridine and reaction temperatures around 100°C . The reaction mixture is stirred for an extended period to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored under inert atmosphere conditions at temperatures between 2-8°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein conformation, resulting in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-aminopropan-2-yl)carbamate
- tert-Butyl (1-amino-2-methylpropan-2-yl)carbamate
Uniqueness
tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate is unique due to its specific structural features, including the presence of both amino and imino groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, the acetate group enhances its solubility and reactivity in various solvents, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
acetic acid;tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2.C2H4O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11;1-2(3)4/h1-5H3,(H3,10,11)(H,12,13);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUYWSVAFWFWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(C)(C)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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